Cas no 929390-67-0 ((2E)-N-2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl-3-phenylprop-2-enamide)

The compound (2E)-N-2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl-3-phenylprop-2-enamide is a synthetic organic molecule featuring a benzofuran core substituted with a 4-chlorobenzoyl group and a methoxy moiety. Its structure includes a conjugated (2E)-3-phenylprop-2-enamide side chain, which may contribute to its potential biological activity. This compound is of interest in medicinal chemistry due to its hybrid pharmacophore, combining benzofuran and chalcone-like motifs, often associated with antimicrobial, anti-inflammatory, or anticancer properties. The presence of electron-withdrawing and donating groups enhances its reactivity and binding affinity in molecular interactions. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery and biochemical research.
(2E)-N-2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl-3-phenylprop-2-enamide structure
929390-67-0 structure
Product name:(2E)-N-2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl-3-phenylprop-2-enamide
CAS No:929390-67-0
MF:C25H18ClNO4
MW:431.867725849152
CID:6278681
PubChem ID:26773488

(2E)-N-2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl-3-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-N-2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl-3-phenylprop-2-enamide
    • N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)cinnamamide
    • 929390-67-0
    • (2E)-N-[2-(4-CHLOROBENZOYL)-7-METHOXY-1-BENZOFURAN-3-YL]-3-PHENYLPROP-2-ENAMIDE
    • (E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
    • F2208-0379
    • AKOS001957424
    • Inchi: 1S/C25H18ClNO4/c1-30-20-9-5-8-19-22(27-21(28)15-10-16-6-3-2-4-7-16)25(31-24(19)20)23(29)17-11-13-18(26)14-12-17/h2-15H,1H3,(H,27,28)/b15-10+
    • InChI Key: RBZLFOKWCNUDQE-XNTDXEJSSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1=C(C2C=CC=C(C=2O1)OC)NC(/C=C/C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 431.0924357g/mol
  • Monoisotopic Mass: 431.0924357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 68.5Ų

(2E)-N-2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl-3-phenylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2208-0379-1mg
(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
929390-67-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2208-0379-3mg
(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
929390-67-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2208-0379-2μmol
(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
929390-67-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2208-0379-5μmol
(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
929390-67-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2208-0379-5mg
(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
929390-67-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2208-0379-10mg
(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
929390-67-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2208-0379-2mg
(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
929390-67-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2208-0379-10μmol
(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
929390-67-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2208-0379-4mg
(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
929390-67-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2208-0379-15mg
(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
929390-67-0 90%+
15mg
$89.0 2023-05-16

Additional information on (2E)-N-2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl-3-phenylprop-2-enamide

Chemical Compound CAS No. 929390-67-0: A Comprehensive Overview

The compound with CAS Registry Number 929390-67-0, known as (2E)-N-2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl-3-phenylprop-2-enamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a benzofuran moiety, a phenyl group, and an amide functional group, making it a subject of interest in both academic and industrial settings.

Recent studies have highlighted the unique properties of this compound, particularly its biological activity and pharmacological potential. Researchers have explored its ability to interact with specific biological targets, such as enzymes and receptors, which could pave the way for its use in drug development. The presence of the 4-chlorobenzoyl group and the methoxy substituent on the benzofuran ring contributes to its stability and bioavailability, making it a promising candidate for further investigation.

The synthesis of this compound involves a series of intricate reactions, including Friedel-Crafts acylation and conjugate addition, which are essential for constructing its core structure. The optimization of these reaction conditions has been a focus of recent research efforts, aiming to improve yield and purity while maintaining the integrity of the molecule's functional groups.

In terms of physical properties, this compound exhibits a high degree of solubility in organic solvents, which is advantageous for its use in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its melting point and boiling point have been determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable data for its storage and handling.

The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have revealed insights into its electronic structure, while molecular docking studies have provided valuable information about its binding affinity to various protein targets.

One of the most exciting developments in recent years is the exploration of this compound's role in anticancer therapy. Preclinical studies have demonstrated its ability to inhibit the growth of cancer cells by targeting key signaling pathways involved in cell proliferation and apoptosis. These findings suggest that it could be a potential lead compound for the development of novel anticancer agents.

In addition to its therapeutic potential, this compound has also been studied for its applications in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry, with potential applications in catalysis and sensing technologies.

The environmental impact of this compound has also been a topic of interest, particularly regarding its biodegradability and toxicity profile. Ecotoxicological studies have been conducted to assess its potential risks to aquatic life, with results indicating that it poses minimal threat under standard environmental conditions.

In conclusion, CAS No. 929390-67-0 represents a fascinating example of modern chemical innovation, with its complex structure and diverse functional groups offering numerous opportunities for research and application across multiple disciplines.

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